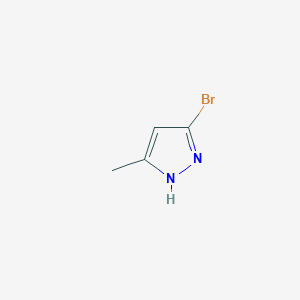
3-ブロモ-5-メチル-1H-ピラゾール
概要
説明
3-Bromo-5-methyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and substituents at the 3 and 5 positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
科学的研究の応用
3-Bromo-5-methyl-1H-pyrazole has several applications in scientific research:
作用機序
Target of Action
3-Bromo-5-methyl-1H-pyrazole, also known as 5-Bromo-3-methyl-1H-pyrazole, is a versatile scaffold in organic synthesis and medicinal chemistry Pyrazoles, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
Mode of Action
The mode of action of 3-Bromo-5-methyl-1H-pyrazole involves its interaction with its targets, leading to changes in their function. Pyrazoles are interesting compounds because they exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . For example, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The broad range of biological activities exhibited by pyrazoles suggests that they can induce various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methyl-1H-pyrazole can be influenced by various environmental factors. These factors could include the physical state and the nature of the substituents in the ring, which can affect the establishment of intermolecular interactions .
生化学分析
Biochemical Properties
3-Bromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit enzyme inhibitory activities, making it a valuable tool in studying enzyme functions and pathways . For instance, it can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of 3-Bromo-5-methyl-1H-pyrazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-5-methyl-1H-pyrazole can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, which can be beneficial in understanding disease mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, 3-Bromo-5-methyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating them, which in turn affects the downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methyl-1H-pyrazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-methyl-1H-pyrazole remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methyl-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
3-Bromo-5-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux and alter the levels of specific metabolites, which can have downstream effects on cellular functions . The interactions with metabolic enzymes are particularly important for understanding how this compound influences overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-5-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
3-Bromo-5-methyl-1H-pyrazole exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-5-methyl-1H-pyrazole involves the bromination of 3-methyl-1H-pyrazole. This process typically uses bromine as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
Industrial production of 3-bromo-5-methyl-1H-pyrazole often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
化学反応の分析
Types of Reactions
3-Bromo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Cyclization Reactions: Catalysts such as palladium or copper are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems .
類似化合物との比較
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group at the 1 position instead of the 5 position.
3-Chloro-5-methyl-1H-pyrazole: Similar but with a chlorine atom instead of a bromine atom at the 3 position.
5-Methyl-1H-pyrazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-5-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and biological activity. The bromine atom enhances its ability to participate in halogen bonding, while the methyl group influences its steric and electronic properties .
特性
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPUGWCOWUQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-81-1 | |
| Record name | 57097-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


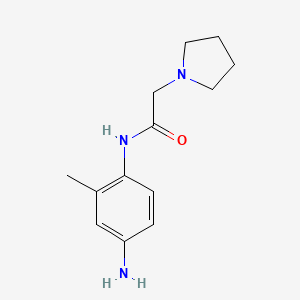

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
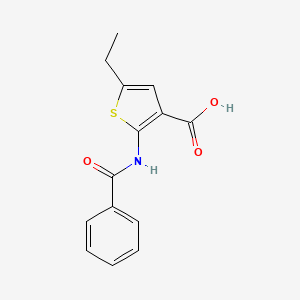

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
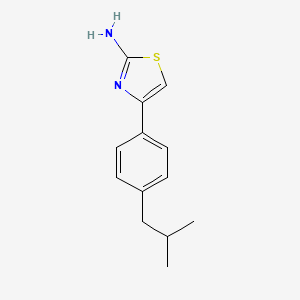
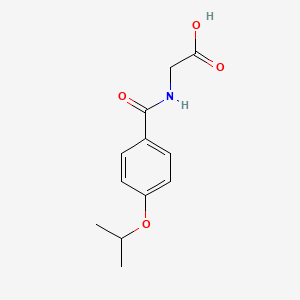
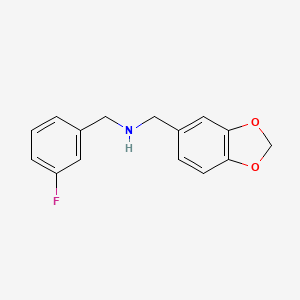
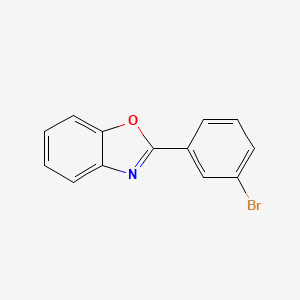
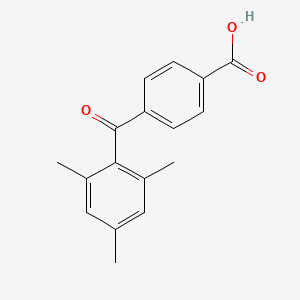
![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)
